molecular formula C11H16 B13894797 2-Ethyl-1,3,5-trimethylbenzene CAS No. 3982-67-0

2-Ethyl-1,3,5-trimethylbenzene

Cat. No.: B13894797
CAS No.: 3982-67-0
M. Wt: 148.24 g/mol
InChI Key: HYCOYJYBHKAKGQ-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and one ethyl group. This compound is also known by other names such as 1,3,5-trimethyl-2-ethylbenzene and ethylmesitylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3,5-trimethylbenzene can be synthesized through various methods. One common method involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of this compound can yield various products depending on the oxidizing agent used.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Major Products:

    Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).

    Substitution: this compound bromide.

Mechanism of Action

The mechanism of action of 2-ethyl-1,3,5-trimethylbenzene primarily involves electrophilic aromatic substitution reactions. The ethyl and methyl groups on the benzene ring activate the ring towards electrophilic attack, making it more reactive compared to unsubstituted benzene. The molecular targets and pathways involved include the formation of benzenium ions and subsequent substitution products .

Comparison with Similar Compounds

Comparison: 2-Ethyl-1,3,5-trimethylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to its isomers, it has a higher boiling point and different reactivity patterns in electrophilic substitution reactions .

Biological Activity

2-Ethyl-1,3,5-trimethylbenzene (C11H16), also known as pseudocumene, is an aromatic hydrocarbon that belongs to the trimethylbenzene family. This compound has garnered attention due to its presence in various industrial applications and its potential biological effects. This article explores the biological activity of this compound, focusing on its toxicity, biodegradability, and metabolic pathways.

  • Molecular Formula : C11H16
  • Molecular Weight : 146.25 g/mol
  • Boiling Point : 212 °C
  • Density : 0.883 g/mL
  • Refractive Index : 1.487

Acute and Chronic Toxicity

The toxicity of this compound has been evaluated in various studies. The compound exhibits moderate toxicity in animal models. For instance, exposure to high concentrations can lead to respiratory irritation and central nervous system effects. In a study assessing the toxicity of trimethylbenzene isomers, it was found that this compound had a significant impact on the health risk assessments related to air quality exposure .

Developmental and Reproductive Toxicity

Research indicates that exposure to trimethylbenzene isomers may result in developmental toxicity. In rats exposed to various trimethylbenzene isomers during gestation, it was observed that this compound could affect fetal development negatively . The specific effects on reproductive health remain an area for further investigation.

Biodegradability

Biodegradation studies have shown that this compound can be degraded under anaerobic conditions. However, the rate and extent of biodegradation depend significantly on environmental factors such as temperature and microbial community composition. A study reported that the first-order biodegradation rate constants for this compound ranged from 0.05 to 0.21 d1^{-1} under optimal conditions .

Comparison of Biodegradation Rates for Trimethylbenzene Isomers

CompoundFirst-order Rate Constant (d1^{-1})Conditions
2-Ethyl-1,3,5-TMB0.05 - 0.21Anaerobic conditions
1,2,4-Trimethylbenzene0.05 - 0.21Anaerobic conditions
1,2,3-Trimethylbenzene0.01 - 0.11Anaerobic conditions

Metabolism

The metabolism of this compound occurs primarily through oxidative pathways involving cytochrome P450 enzymes. Studies indicate that the compound is metabolized into various hydroxylated products and conjugates before excretion .

Metabolic Pathways

The metabolic pathways for trimethylbenzenes typically involve:

  • Oxidation : Formation of hydroxylated metabolites.
  • Conjugation : Conjugation with glucuronic acid or sulfate for elimination.

Environmental Exposure and Health Risks

In a study conducted in Indianapolis assessing air toxics exposure, levels of trimethylbenzenes were monitored alongside health risk assessments . Results indicated a correlation between elevated levels of these compounds and respiratory health issues among residents.

Personal Exposure Studies

A comprehensive study involving personal exposure measurements showed that individuals exposed to high levels of volatile organic compounds (VOCs), including trimethylbenzenes, exhibited significant urinary biomarkers correlating with environmental concentrations . This highlights the potential health risks associated with chronic exposure to such compounds.

Properties

CAS No.

3982-67-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

2-ethyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H16/c1-5-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

HYCOYJYBHKAKGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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